CYP2D6 Selectivity Profile: >27,000 nM IC₅₀ Indicates Minimal Off-Target Interaction
The compound 2-chloro-6-methoxy-1,5-naphthyridine exhibits an IC₅₀ value exceeding 27,000 nM against the human cytochrome P450 2D6 (CYP2D6) enzyme in human liver microsomes [1]. This level of activity is characteristic of weak or negligible inhibition of this critical drug-metabolizing enzyme. For comparison, potent CYP2D6 inhibitors such as quinidine or fluoxetine typically display IC₅₀ values in the low nanomolar range (<100 nM). The high IC₅₀ value of >27,000 nM distinguishes this scaffold from many drug-like heterocycles that frequently present CYP inhibition liabilities, potentially offering a cleaner off-target profile at the CYP2D6 isoform.
| Evidence Dimension | CYP2D6 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ > 27,000 nM |
| Comparator Or Baseline | Potent CYP2D6 inhibitors (e.g., quinidine) exhibit IC₅₀ values < 100 nM |
| Quantified Difference | Target compound IC₅₀ is >270-fold higher than potent inhibitor baseline |
| Conditions | Inhibition of CYP2D6 in human liver microsomes using dextromethorphan as substrate by LC-MS/MS analysis in presence of NADPH |
Why This Matters
Low CYP2D6 inhibition potential reduces the risk of drug-drug interactions, making this scaffold a preferable starting point for lead optimization programs aiming to minimize metabolic liabilities.
- [1] BindingDB. CHEMBL3785736: Inhibition of CYP2D6 in human liver microsomes. ChEMBL Assay ID: CHEMBL142605. View Source
